N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
Description
N-(4-Chlorophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group, a 2,5-dioxopyrrolidin-3-ylsulfanyl moiety, and a 4-ethoxyphenyl substituent. Its crystallographic properties and hydrogen-bonding networks are critical for understanding its stability and reactivity, as seen in structurally related compounds .
Properties
Molecular Formula |
C20H19ClN2O4S |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H19ClN2O4S/c1-2-27-16-9-7-15(8-10-16)23-19(25)11-17(20(23)26)28-12-18(24)22-14-5-3-13(21)4-6-14/h3-10,17H,2,11-12H2,1H3,(H,22,24) |
InChI Key |
PNAPYGCDWNIGOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Core: The initial step involves the synthesis of the 2,5-dioxopyrrolidin-3-yl moiety. This can be achieved through the cyclization of a suitable precursor, such as a γ-keto acid or ester, under acidic or basic conditions.
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be done by reacting the pyrrolidinone core with a thiol reagent, such as thiophenol, under nucleophilic substitution conditions.
Attachment of the Chlorophenyl and Ethoxyphenyl Groups: The final steps involve the attachment of the 4-chlorophenyl and 4-ethoxyphenyl groups. This can be achieved through a series of coupling reactions, such as Suzuki or Heck coupling, using appropriate halogenated precursors and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrrolidinone moiety.
Substitution: Amino or thiol-substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide shows potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, such as enzymes and receptors. The presence of the chlorophenyl and ethoxyphenyl groups enhances its binding affinity, making it a candidate for developing new therapeutic agents.
Case Study: Acetylcholinesterase Inhibition
Research has demonstrated that this compound exhibits significant inhibition of acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, including natural products and synthetic analogs.
Synthesis Methodology:
- The initial step involves synthesizing the 2,5-dioxopyrrolidin-3-yl moiety through cyclization.
- The sulfanyl group is introduced via nucleophilic substitution.
- Finally, chlorophenyl and ethoxyphenyl groups are attached using coupling reactions such as Suzuki or Heck coupling .
Material Science
Due to its unique structural features, this compound is being investigated for applications in material science. Its properties could lead to the development of novel materials with specific functionalities like conductivity or fluorescence.
The compound has been evaluated for various biological activities:
- Antimicrobial Activity:
- Antioxidant Activity Assessment:
- Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the chlorophenyl and ethoxyphenyl groups can enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I)
- Molecular Formula : C₁₂H₁₁ClN₄OS
- Key Features: A sulfanyl bridge links the 4-chlorophenylacetamide to a 4,6-diaminopyrimidine ring. Intramolecular N–H⋯N hydrogen bonds form an S(7) ring motif, stabilizing the planar conformation. The dihedral angle between the pyrimidine and benzene rings is 42.25°, favoring π-π interactions .
- Crystallography : Molecules form inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif) and layers through bifurcated N–H⋯O/C–H⋯O bonds .
N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound II)
- Molecular Formula : C₁₂H₁₁ClN₄OS
- Key Differences from Compound I :
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
- Key Features :
N-(4-Bromophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide
- Molecular Formula : C₂₀H₂₀BrN₃OS
- Key Features: Bromine substitution and a tetrahydroisoquinoline group enhance lipophilicity.
Physicochemical and Crystallographic Comparisons
Biological Activity
N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is a synthetic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHClNOS
- Molecular Weight : 357.88 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Acetylcholinesterase (AChE) : The compound has shown significant inhibitory activity against AChE, which is crucial for the treatment of neurodegenerative disorders like Alzheimer's disease. AChE inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
- Antioxidant Activity : The presence of the dioxopyrrolidine moiety contributes to the compound's ability to scavenge free radicals, thus providing a protective effect against oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | IC = 2.7 µM | |
| Antibacterial Activity | Moderate to strong against S. aureus | |
| Antioxidant Activity | Significant reduction in DPPH radical |
Case Studies and Research Findings
- Acetylcholinesterase Inhibition Study :
-
Antimicrobial Testing :
- In vitro studies revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting its efficacy as an antimicrobial agent . Further investigations into its mechanism revealed that it disrupts bacterial cell wall synthesis.
- Antioxidant Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
